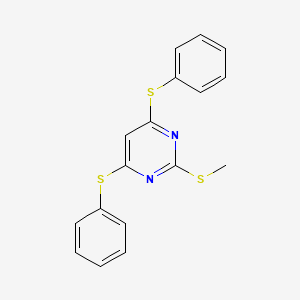

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as EPPQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPQ belongs to the class of piperidine carboxamide derivatives and has been synthesized through a multistep process.

Scientific Research Applications

Serotonin Type-3 (5-HT3) Receptor Antagonism

Quinoxalin-2-carboxamides, including compounds structurally related to N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds show promising pharmacological activity in inhibiting 5-HT3 receptors, which are implicated in various neurological and gastrointestinal disorders. The most potent compound in this series demonstrated significant antagonistic activity, highlighting the therapeutic potential of quinoxalin-2-carboxamides in treating conditions such as irritable bowel syndrome and nausea associated with chemotherapy (Mahesh et al., 2011).

Antidepressant Potential

Another study focused on the design and synthesis of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for managing depression. These compounds were evaluated for their antagonistic potentials and anti-depressant effects in a mouse model. The findings suggest that the aromatic residue in 5-HT3 receptor antagonists may interact hydrophobically with the receptor, contributing to their pharmacological activity. The compounds tested showed good anti-depressant-like activity, positioning quinoxalin-2-carboxamides as potential candidates for depression treatment (Mahesh et al., 2010).

Anticancer and Antimicrobial Activities

Quinoxalin-2-carboxamides have also been investigated for their anticancer and antimicrobial activities. A study on the synthesis and evaluation of novel quinoxaline derivatives, including quinoxalin-2-carboxamides, revealed their potential as cancer chemopreventive agents. The compounds demonstrated inhibitory effects on Epstein-Barr virus early antigen activation, indicating their promise as anticancer agents. Additionally, the molecular docking studies suggest these compounds could be optimized as protein tyrosine kinase (PTK) inhibitors, further supporting their application in cancer therapy (Galal et al., 2011).

Antitumor Effects on Prostatic Cancers

Linomide, a quinoline 3-carboxamide, has shown antitumor effects against prostatic cancers in Dunning R-3327 rat models. The compound displayed a reproducible antitumor effect across various prostatic cancer sublines, suggesting its mechanism involves both immune and nonimmune host responses, potentially including antiangiogenesis. This study highlights the versatility of quinoline carboxamides in targeting cancer through multiple pathways (Ichikawa et al., 1992).

properties

IUPAC Name |

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-2-16-8-3-4-10-18(16)25-22(27)17-9-7-13-26(15-17)21-14-23-19-11-5-6-12-20(19)24-21/h3-6,8,10-12,14,17H,2,7,9,13,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDHSVGNYXFSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)

![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)

![2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)

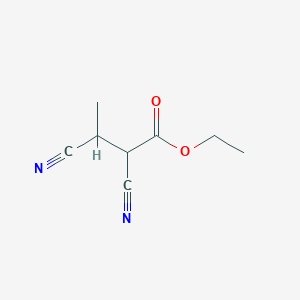

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)